N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazepine core, which is known for various pharmacological properties. Its molecular formula is C20H20N2O3S, and it exhibits a range of chemical functionalities that contribute to its biological activity.
2. Anticancer Properties
Benzothiazepines have been reported to possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its efficacy against cancer cells. In vitro studies on related compounds have demonstrated their ability to inhibit tumor growth and metastasis .
3. Neuroprotective Effects
The neuroprotective capabilities of benzothiazepine derivatives are also noteworthy. They have been found to exhibit antioxidant properties that can protect neuronal cells from oxidative stress. This activity could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes related to cancer progression or microbial metabolism.
- Receptor Modulation: It might interact with various receptors in the central nervous system (CNS), contributing to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study published in 2021 explored the anticancer potential of benzothiazepine derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazepine derivatives against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels significantly and enhance cell viability under stress conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-12-13-18(2)20(14-17)26-24(28)16-27-21-10-6-7-11-22(21)32(30,31)23(15-25(27)29)19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUZCJZZIXNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.